(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL (R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL
Brand Name: Vulcanchem
CAS No.: 172900-70-8
VCID: VC21136558
InChI: InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m0/s1
SMILES: CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO
Molecular Formula: C17H28O4
Molecular Weight: 296.4 g/mol

(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL

CAS No.: 172900-70-8

Cat. No.: VC21136558

Molecular Formula: C17H28O4

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL - 172900-70-8

Specification

CAS No. 172900-70-8
Molecular Formula C17H28O4
Molecular Weight 296.4 g/mol
IUPAC Name (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol
Standard InChI InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m0/s1
Standard InChI Key UAPTTWMKOMYVNB-HNNXBMFYSA-N
Isomeric SMILES CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CO
SMILES CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO
Canonical SMILES CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO

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